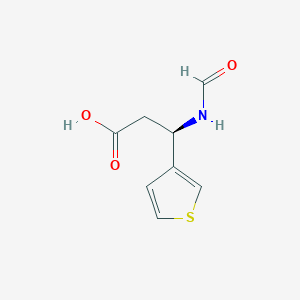

(r)-3-Formamido-3-(thiophen-3-yl)propanoic acid

Description

Properties

Molecular Formula |

C8H9NO3S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

(3R)-3-formamido-3-thiophen-3-ylpropanoic acid |

InChI |

InChI=1S/C8H9NO3S/c10-5-9-7(3-8(11)12)6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12)/t7-/m1/s1 |

InChI Key |

CPDUOHWIZYVYIZ-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CSC=C1[C@@H](CC(=O)O)NC=O |

Canonical SMILES |

C1=CSC=C1C(CC(=O)O)NC=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Intermediates

The synthesis of (r)-3-Formamido-3-(thiophen-3-yl)propanoic acid typically begins with thiophene derivatives such as 3-thiopheneacetic acid or related thiophene-substituted propanoic acids. These provide the thiophene moiety at the 3-position of the propanoic acid chain.

General Synthetic Strategy

The main synthetic approach involves:

- Introduction of the formamido group at the 3-position of the propanoic acid.

- Ensuring the stereochemistry at the 3-position is controlled to yield the (R)-enantiomer.

- Use of peptide coupling reagents or amide bond formation methods to install the formamido functionality.

- Purification steps such as chromatographic techniques to isolate the desired enantiomer with high purity.

Detailed Preparation Routes

Amidation of 3-Thiopheneacetic Acid Derivatives

One documented method involves the amidation of 3-thiopheneacetic acid derivatives using carbodiimide coupling agents in the presence of additives such as 1-hydroxybenzotriazole to promote amide bond formation. For example, a reaction mixture containing 3-thiopheneacetic acid, 1-hydroxybenzotriazole, and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in acetonitrile, with a suitable amine, yields the corresponding acetamide derivative in good yield (80%) after chromatographic purification.

This method highlights the utility of carbodiimide-mediated coupling to form amide bonds involving thiophene-substituted acids.

Halogenation and Subsequent Functionalization

Another approach involves halogenation of 2-(thiophen-3-yl)acetic acid using N-chlorosuccinimide in acetic acid/benzene under inert atmosphere at 80 °C for 1 hour, yielding the chlorinated intermediate quantitatively. This intermediate can be further elaborated by nucleophilic substitution or amidation reactions to introduce the formamido group.

| Parameter | Details |

|---|---|

| Starting material | 2-(Thiophen-3-yl)acetic acid (150 mg, 1.06 mmol) |

| Halogenating agent | N-Chlorosuccinimide (141 mg, 1.06 mmol) |

| Solvent | Acetic acid/benzene (1:1, 2 mL) |

| Reaction conditions | 80 °C, 1 h, nitrogen atmosphere |

| Work-up | Extraction with dichloromethane, drying, evaporation |

| Purification | Column chromatography (1% MeOH, 1% acetic acid in DCM) |

| Yield | Quantitative (100%) |

| Product | Chlorinated thiophene acetic acid derivative |

This halogenated intermediate serves as a versatile precursor for further functionalization to install the formamido group or other substituents.

Enantioselective Synthesis Considerations

While explicit stereoselective synthesis details for (r)-3-Formamido-3-(thiophen-3-yl)propanoic acid are limited in the direct literature, related processes for chiral amino acid derivatives suggest the use of:

- Chiral auxiliaries or catalysts to induce (R)-configuration.

- Resolution of racemic mixtures by chiral chromatography or crystallization.

- Enzymatic resolution or asymmetric synthesis routes.

For example, patents describe processes for preparing 3S-3-amino-3-aryl propionic acids, which are structurally related, using stereoselective methods to obtain high enantiomeric excess.

Data Tables Summarizing Key Preparation Parameters

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Carbodiimide-mediated amidation | 3-Thiopheneacetic acid | EDC·HCl, 1-hydroxybenzotriazole, acetonitrile, RT, overnight | 80 | High purity amide product obtained |

| Halogenation with NCS | 2-(Thiophen-3-yl)acetic acid | N-Chlorosuccinimide, acetic acid/benzene, 80 °C, 1 h | 100 | Chlorinated intermediate for further use |

| Stereoselective synthesis (related amino acids) | Aryl propionic acid derivatives | Chiral catalysts/auxiliaries, enzymatic methods | Variable | Enantiomeric purity critical |

Research Discoveries and Insights

- The use of carbodiimide coupling agents with additives like 1-hydroxybenzotriazole enhances amide bond formation efficiency and purity in thiophene-containing substrates.

- Halogenation of thiophene acetic acid derivatives provides reactive intermediates that can be converted to formamido derivatives via nucleophilic substitution or amidation.

- Stereochemical control remains a key challenge; literature on related amino acid derivatives suggests that stereoselective synthesis or resolution is necessary to obtain the (R)-enantiomer with high enantiomeric excess.

- Purification by silica gel chromatography and analytical characterization by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are standard to confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Formamido-3-(thiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the formamido group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the formamido group can produce amino derivatives.

Scientific Research Applications

®-3-Formamido-3-(thiophen-3-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of ®-3-Formamido-3-(thiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The formamido group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

®-3-Amino-3-(thiophen-3-yl)propanoic acid: This compound is similar in structure but lacks the formamido group.

(s)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid: This compound features a benzo[b]thiophene ring instead of a thiophene ring.

Uniqueness

®-3-Formamido-3-(thiophen-3-yl)propanoic acid is unique due to the presence of the formamido group, which can enhance its reactivity and interaction with biological molecules. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(R)-3-Formamido-3-(thiophen-3-yl)propanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological activity, mechanisms, and potential applications based on various research findings.

Chemical Structure and Properties

(R)-3-Formamido-3-(thiophen-3-yl)propanoic acid features a thiophene ring connected to a propanoic acid backbone with a formamido group. Its molecular formula is , and it has a molecular weight of 185.23 g/mol. The unique structure allows for various interactions within biological systems, making it a candidate for therapeutic applications.

The biological activity of (R)-3-Formamido-3-(thiophen-3-yl)propanoic acid is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions modulate enzyme and receptor activities, leading to various biological effects.

- Biochemical Pathways : The compound is studied for its role in biochemical pathways, particularly those involving enzyme inhibition and modulation, which may lead to therapeutic effects.

Antimicrobial Properties

Research indicates that (R)-3-Formamido-3-(thiophen-3-yl)propanoic acid exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce cytotoxicity in cancer cell lines, including breast cancer cells (MCF-7). The compound's structural features allow it to interact with cellular mechanisms that promote apoptosis or inhibit cell proliferation .

Neuroprotective Effects

Emerging studies suggest that (R)-3-Formamido-3-(thiophen-3-yl)propanoic acid may have neuroprotective effects. In models of neurodegenerative diseases, such as Alzheimer's disease, the compound has shown promise in reducing toxicity associated with amyloid-beta aggregates, thereby enhancing neuronal viability and function .

Research Findings

A summary of key research findings regarding the biological activity of (R)-3-Formamido-3-(thiophen-3-yl)propanoic acid is presented below:

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Demonstrated antimicrobial activity against specific bacterial strains | Antimicrobial |

| Study 2 | Induced cytotoxicity in MCF-7 breast cancer cells | Anticancer |

| Study 3 | Reduced amyloid-beta toxicity in neuronal models | Neuroprotective |

Case Studies

- Antimicrobial Efficacy : In a study evaluating various compounds for their antimicrobial properties, (R)-3-Formamido-3-(thiophen-3-yl)propanoic acid exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membrane integrity.

- Cytotoxicity in Cancer Cells : A detailed investigation into the cytotoxic effects on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized the MTT assay to quantify cell death, confirming its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for (R)-3-Formamido-3-(thiophen-3-yl)propanoic acid to ensure high stereochemical purity?

- Methodological Answer : The synthesis typically involves enantioselective alkylation or condensation reactions. For instance, alkylation of thiophene derivatives with bromopropanoic acid precursors under basic conditions (e.g., NaH or KOH) can yield the desired scaffold. To preserve stereochemical integrity, chiral auxiliaries or catalysts (e.g., L-proline derivatives) are employed during key steps like formamido group introduction . Reaction temperature (< 0°C) and solvent polarity (e.g., DMF or THF) must be optimized to minimize racemization . Post-synthesis, chiral HPLC or polarimetry confirms enantiomeric excess (>98% ee) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of (R)-3-Formamido-3-(thiophen-3-yl)propanoic acid?

- Methodological Answer : A combination of 1H/13C NMR (to confirm thiophene and formamido proton environments), FT-IR (to validate carboxylic acid and amide C=O stretches at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) (for exact mass determination) is essential. For stereochemical validation, circular dichroism (CD) or X-ray crystallography resolves the (R)-configuration . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities, requiring recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How does the stereochemistry at the chiral center influence the biological activity of (R)-3-Formamido-3-(thiophen-3-yl)propanoic acid?

- Methodological Answer : The (R)-enantiomer exhibits higher binding affinity to glutamate receptor subtypes (e.g., mGluR5) compared to the (S)-form, as shown via competitive radioligand assays . Computational docking studies (using Schrödinger Suite) reveal that the (R)-configuration aligns the formamido group for hydrogen bonding with Arg78 and Tyr236 residues in the receptor’s active site. In contrast, the (S)-enantiomer sterically clashes with Thr174, reducing potency . Validating these interactions requires surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies can resolve contradictions in spectral data when analyzing derivatives of (R)-3-Formamido-3-(thiophen-3-yl)propanoic acid?

- Methodological Answer : Contradictions often arise from tautomerism (e.g., thiophene ring proton shifts) or solvent-induced NMR artifacts. To address this:

- Perform variable-temperature NMR to identify dynamic equilibria (e.g., thiophene ring puckering) .

- Use deuterated solvents (DMSO-d6 vs. CDCl3) to isolate solvent effects on chemical shifts .

- Cross-validate with 2D-COSY and HSQC to resolve overlapping signals in complex derivatives .

- For mass spectrometry anomalies (e.g., adduct formation), employ electrospray ionization (ESI) with ammonium acetate buffers to suppress sodium adducts .

Q. How can reaction conditions be optimized to minimize racemization during the synthesis of (R)-3-Formamido-3-(thiophen-3-yl)propanoic acid?

- Methodological Answer : Racemization is common during formamido group coupling. Mitigation strategies include:

- Using low-temperature conditions (−20°C) during carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .

- Replacing polar aprotic solvents (DMF) with dichloromethane (DCM) to reduce base-catalyzed epimerization .

- Incorporating sterically hindered bases (e.g., DIPEA) instead of trimethylamine to limit nucleophilic attack on the chiral center .

- Monitoring reaction progress via thin-layer chromatography (TLC) with chiral staining agents (e.g., ninhydrin for amine detection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.